Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate
Description
Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 3-position of the pyridine ring, with amino (-NH₂) and methyl (-CH₃) substituents at the 5- and 6-positions, respectively. This compound is structurally significant in medicinal chemistry and organic synthesis due to its reactive amino group and steric protection provided by the tert-butyl moiety. The amino group enables further functionalization (e.g., coupling reactions), while the tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-(5-amino-6-methylpyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIGEPXSRGNKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate typically involves the reaction of 5-amino-6-methylpyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate has garnered attention for its potential use in drug development. Its structure allows it to act as a protecting group during peptide synthesis, which is crucial in the formation of biologically active peptides. By protecting the amino group, it facilitates various chemical transformations without affecting the desired functional groups.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, which is vital in developing therapeutic agents. For instance:
- Cytochrome P450 Inhibition : Research indicates that derivatives of this compound can inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing the efficacy of co-administered drugs.
- Neuroprotective Effects : In animal models, related compounds have shown promise in protecting against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications in treating diseases like Alzheimer's.
Industrial Applications
In the industrial sector, this compound serves as an intermediate in producing fine chemicals. Its stability and reactivity make it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Case Studies
- CYP2A6 Inhibition : A study highlighted the potential of carbamate derivatives to inhibit CYP2A6, an enzyme critical for nicotine metabolism. This inhibition could lead to increased nicotine levels in smokers, aiding smoking cessation efforts by prolonging nicotine effects.
- Neuroprotective Studies : In vitro studies demonstrated that similar compounds could protect astrocyte cells from death induced by amyloid beta peptides, indicating their potential role in neuroprotection .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; potential use in drug metabolism studies |
| Neuroprotection | Protects neuronal cells from oxidative stress; implications for Alzheimer's treatment |
| Drug Development | Acts as a protecting group in peptide synthesis; aids in forming bioactive peptides |
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following analysis compares Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, reactivity, and applications.
Structural and Functional Group Variations
Key differences arise from substituent type and position on the pyridine ring:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The amino (-NH₂) and methyl (-CH₃) groups in the target compound are electron-donating, enhancing the pyridine ring’s nucleophilicity. In contrast, bromo (-Br) and chloro (-Cl) substituents (e.g., in ) are electron-withdrawing, reducing ring reactivity .
- Steric Effects: The tert-butyl group in all compounds provides steric hindrance, protecting reactive sites (e.g., amines) from undesired reactions.
- Hydrogen Bonding: The amino group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to methoxy (-OCH₃) or halogenated derivatives .
Physicochemical Properties
- Solubility: The amino group in the target compound enhances water solubility compared to methoxy or halogenated analogs. For example, tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate is less polar due to methoxy groups.
- Stability : Halogenated derivatives (e.g., ) exhibit greater thermal stability due to strong C-Br/C-Cl bonds, whereas allyl-substituted compounds (e.g., ) may polymerize under heat .
Biological Activity
Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group attached to a carbamate functional group, which is further linked to a pyridine ring bearing an amino and a methyl group. Its molecular formula is , with a molecular weight of approximately 210.26 g/mol. The unique substitution pattern on the pyridine ring enhances its reactivity and biological activity.
Synthesis
This compound can be synthesized through the reaction of 5-amino-6-methylpyridine with tert-butyl chloroformate in the presence of a base like triethylamine. This method ensures the formation of the carbamate linkage while preserving the integrity of the pyridine structure, leading to a high yield and purity essential for biological studies.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to interact with specific enzymes involved in various metabolic pathways, suggesting its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation. For instance, preliminary studies have demonstrated its ability to inhibit certain proteases, which are crucial in inflammatory responses and cancer progression .
Pharmacological Effects
The compound's pharmacological profile includes:
- Antimicrobial Activity : It has displayed potential as an antibiotic potentiator, enhancing the efficacy of existing antibiotics against resistant strains of bacteria .
- Neuroprotective Properties : In vitro studies suggest that it may protect neuronal cells from oxidative stress and amyloid-beta toxicity, which are significant contributors to neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Enzyme Interaction :
- Neuroprotective Effects :
- Antibiotic Potentiation :
Q & A
Advanced Question
Molecular Docking : Screen against kinase or enzyme active sites (e.g., using AutoDock Vina).
Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., GROMACS).
QSAR Modeling : Correlate structural features (e.g., methyl group position) with activity.
Studies on fluorinated pyridine carbamates emphasize the role of substituent electronegativity in target affinity .
What purification protocols achieve >95% purity for this compound?
Basic Question
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-yield recovery.
- HPLC : Reverse-phase C18 columns for final purity validation.
Catalog entries for structurally related pyridine carbamates recommend these methods for lab-scale purification .
What challenges arise in regioselective functionalization of the pyridine ring?
Advanced Question
The 5-amino and 6-methyl groups direct electrophilic substitution to specific positions. Challenges include:
- Competing Reactivity : Amino groups may deactivate the ring or participate in side reactions.
- Steric Effects : Methyl groups hinder access to adjacent positions.
Solutions involve directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd-mediated C–H activation) .
What safety precautions are critical for laboratory handling?
Basic Question
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (based on SDS for analogous carbamates) .
- Spill Management : Neutralize acidic/basic residues before disposal.
How does the 6-methyl group affect electronic properties and spectroscopic signatures?
Advanced Question
The methyl group donates electrons via hyperconjugation, altering:
- NMR Shifts : Deshielding of adjacent protons (e.g., H-4 and H-5 in pyridine).
- Reactivity : Enhanced nucleophilicity at the 2- and 4-positions.
Comparative IR data for methyl-substituted pyridines show reduced C=N stretching frequencies due to electron donation .
What methodologies study its potential as a kinase inhibitor?
Advanced Question
Enzyme Assays : Measure IC₅₀ values against purified kinases (e.g., EGFR, HER2).
Structure-Activity Relationship (SAR) : Modify substituents to optimize binding.
Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY tags) to track localization.
Crystal structure data for related carbamates supports rational design of bioactive analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
